molecular formula C13H12BrN5S B7497102 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

Cat. No. B7497102
M. Wt: 350.24 g/mol
InChI Key: COLCOIHFMMFGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a chemical compound that has been synthesized for various scientific research applications. This compound is a member of the imidazo[1,2-a]pyrimidine family, which has been extensively studied due to its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine involves the inhibition of specific enzymes and proteins. Studies have shown that this compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. It can also inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine have been extensively studied. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine in lab experiments include its high potency and selectivity for specific enzymes and proteins. However, one limitation is that this compound may have off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the use of 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine in scientific research. One direction is the development of new drugs for the treatment of cancer and viral infections. Another direction is the study of the compound's effects on other enzymes and proteins, which could lead to the development of new therapeutic targets. Finally, the compound's potential use in combination therapies with other drugs should be investigated.
Conclusion:
In conclusion, 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a chemical compound that has been synthesized for various scientific research applications. Its potential therapeutic uses in cancer and viral infections have been extensively studied. The compound's mechanism of action involves the inhibition of specific enzymes and proteins. Its advantages and limitations for lab experiments have also been discussed. Finally, several future directions for the use of this compound in scientific research have been identified.

Synthesis Methods

The synthesis of 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine involves several steps. Firstly, 2-aminopyrimidine is reacted with methyl iodide to form 2-methylamino-4-iodopyrimidine. This compound is then reacted with 4,6-dimethyl-2-thiopyrimidine in the presence of a palladium catalyst to form 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methylamine. Finally, this compound is reacted with 3-bromoacetyl bromide to form 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine.

Scientific Research Applications

3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine has been used in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes and proteins. It has also been used in the development of new drugs for the treatment of viral infections such as HIV and hepatitis C.

properties

IUPAC Name

3-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5S/c1-8-6-9(2)17-13(16-8)20-7-10-11(14)19-5-3-4-15-12(19)18-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCOIHFMMFGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=CC=NC3=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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